(R)-4-(2-Trifluoromethyl-piperidin-1-yl)-aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(2-Trifluoromethyl-piperidin-1-yl)-aniline is a synthetic organic compound that features a trifluoromethyl group attached to a piperidine ring, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(2-Trifluoromethyl-piperidin-1-yl)-aniline typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Coupling with Aniline: The final step involves coupling the trifluoromethyl-piperidine intermediate with aniline using a suitable coupling agent like palladium catalysts.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline moiety, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Substituted derivatives with nucleophiles.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine
Drug Development: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ®-4-(2-Trifluoromethyl-piperidin-1-yl)-aniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
®-4-(2-Fluoromethyl-piperidin-1-yl)-aniline: Similar structure but with a fluoromethyl group.
®-4-(2-Chloromethyl-piperidin-1-yl)-aniline: Contains a chloromethyl group instead of trifluoromethyl.
®-4-(2-Methyl-piperidin-1-yl)-aniline: Features a methyl group.
Uniqueness
The trifluoromethyl group in ®-4-(2-Trifluoromethyl-piperidin-1-yl)-aniline imparts unique properties such as increased metabolic stability and lipophilicity, making it distinct from its analogs.
Properties
Molecular Formula |
C12H15F3N2 |
---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
4-[(2R)-2-(trifluoromethyl)piperidin-1-yl]aniline |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)11-3-1-2-8-17(11)10-6-4-9(16)5-7-10/h4-7,11H,1-3,8,16H2/t11-/m1/s1 |
InChI Key |
OZNUJGOODWBNDM-LLVKDONJSA-N |
Isomeric SMILES |
C1CCN([C@H](C1)C(F)(F)F)C2=CC=C(C=C2)N |
Canonical SMILES |
C1CCN(C(C1)C(F)(F)F)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.